Home > Products > Screening Compounds P31039 > N-(1-benzylpiperidin-4-yl)-3-cyclohexylpropanamide
N-(1-benzylpiperidin-4-yl)-3-cyclohexylpropanamide -

N-(1-benzylpiperidin-4-yl)-3-cyclohexylpropanamide

Catalog Number: EVT-4859278
CAS Number:
Molecular Formula: C21H32N2O
Molecular Weight: 328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Benzyl-4-piperidinyl derivatives represent a class of organic compounds often explored for their potential biological activity, particularly as acetylcholinesterase (AChE) inhibitors [, , , ]. These molecules typically feature a piperidine ring substituted at the 4-position with various functional groups, and a benzyl group attached to the piperidine nitrogen.

Synthesis Analysis
  • Alkylation of 4-piperidone: Reaction of 1-benzyl-4-piperidone with various electrophiles introduces substituents at the 4-position [, ].
  • Modifications of existing piperidine derivatives: Functional group transformations on pre-existing 1-benzyl-4-piperidinyl scaffolds allow for structural diversity [, , ].
Molecular Structure Analysis

The 1-benzyl-4-piperidinyl core structure often serves as a scaffold for exploring structure-activity relationships. Modifications to the benzyl group, the substituents on the piperidine ring, and the nature of the linker connecting the piperidine to other pharmacophores are commonly investigated [, , , , ].

Chemical Reactions Analysis

Various chemical reactions are employed to synthesize and modify 1-benzyl-4-piperidinyl derivatives, including alkylation, acylation, reduction, oxidation, and heterocycle formation [, , , , , , , , , , , , , , , ]. The specific reactions employed depend on the desired structural modifications.

Applications
  • Neurodegenerative Diseases: As AChE inhibitors, some derivatives show promise for managing Alzheimer's disease by increasing acetylcholine levels in the brain [, , ].
  • Psychosis: Certain derivatives exhibit antipsychotic activity by acting as dopamine receptor antagonists [, ].
  • Pain: Some derivatives exhibit potent analgesic properties [, ].

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride

Compound Description: This compound is a potent and selective acetylcholinesterase (AChE) inhibitor. It exhibits an IC50 of 6.8 nM for AChE inhibition. In vivo studies in mice demonstrated its ability to elevate total acetylcholine levels dose-dependently with an oral ED50 of 9.8 mg/kg. []

Relevance: This compound shares a core structure with N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide, specifically the 1-benzyl-4-piperidinyl moiety. The key difference lies in the replacement of the 3-cyclohexylpropanamide group with a 1-(2-methyl-6-benzothiazolyl)propan-1-one group. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate

Compound Description: This compound, also known as R 31 833, exhibits potent analgesic activity. It is significantly more potent than morphine, with a reported potency of 7682 times higher. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Compound Description: This compound, identified as YM-09151-2, demonstrates potent neuroleptic activity. It exhibits significantly higher potency than haloperidol (13 times) and metoclopramide (408 times) in inhibiting apomorphine-induced stereotyped behavior in rats. Notably, it possesses a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference compounds. [, ]

Relevance: Although structurally distinct from N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide, this compound falls within the broader class of N-benzyl substituted heterocyclic derivatives investigated for their central nervous system activities. This highlights a potential area of pharmacological interest for the target compound. [, ]

N-(1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine)

Compound Description: This compound represents a lead compound in a series of derivatives exhibiting potent anti-acetylcholinesterase (anti-AChE) activity. Further structural modifications, such as the introduction of bulky substituents on the benzamide moiety, led to enhanced potency within this series. []

Relevance: This compound shares the 1-benzyl-4-piperidinyl core structure with N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide. The key distinction lies in the presence of a 2-(N-benzoyl-N-methylamino)ethyl substituent at the piperidine nitrogen in this related compound, highlighting the potential for modulating AChE inhibitory activity through modifications at this position. []

1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride

Compound Description: Identified as a potent acetylcholinesterase (AChE) inhibitor, this compound exhibits an IC50 of 1.2 nM. It demonstrates high selectivity for AChE over butyrylcholinesterase (BuChE) with approximately 34,700-fold selectivity. In vivo studies in rats revealed its dose-dependent AChE inhibitory effect in the brain. []

Relevance: This compound shares the 1-benzyl-4-piperidinyl core structure with N-(1-benzyl-4-piperidinyl)-3-cyclohexylpropanamide. The presence of the 2-[4-(benzoylamino)phthalimido]ethyl substituent at the piperidine nitrogen in this related compound suggests potential for modifying AChE inhibitory activity and selectivity through structural alterations at this position. []

Properties

Product Name

N-(1-benzylpiperidin-4-yl)-3-cyclohexylpropanamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-cyclohexylpropanamide

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C21H32N2O/c24-21(12-11-18-7-3-1-4-8-18)22-20-13-15-23(16-14-20)17-19-9-5-2-6-10-19/h2,5-6,9-10,18,20H,1,3-4,7-8,11-17H2,(H,22,24)

InChI Key

SKXAYPNVGUXEJS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.